molecular formula C12H10ClNO3 B12018088 5-(3-Chloro-4-methoxyphenyl)-2-furamide CAS No. 853310-23-3

5-(3-Chloro-4-methoxyphenyl)-2-furamide

Cat. No.: B12018088
CAS No.: 853310-23-3
M. Wt: 251.66 g/mol
InChI Key: XPDWEUJHVGQNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxyphenyl)-2-furamide is a furan-derived carboxamide compound featuring a 3-chloro-4-methoxyphenyl substituent at the 5-position of the furan ring. The chloro-methoxy-phenyl group is a recurring motif in bioactive molecules, often influencing solubility, binding affinity, and metabolic stability .

Properties

CAS No.

853310-23-3

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H10ClNO3/c1-16-10-3-2-7(6-8(10)13)9-4-5-11(17-9)12(14)15/h2-6H,1H3,(H2,14,15)

InChI Key

XPDWEUJHVGQNFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furamide typically involves the reaction of 3-chloro-4-methoxyaniline with furfural under acidic conditions. The reaction is carried out by refluxing the mixture in the presence of a catalyst such as phosphorus oxychloride at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxyphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furamides with different functional groups.

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. It is known to modulate redox homeostasis by depleting intracellular thiols, leading to oxidative stress in cells. This compound forms covalent adducts with free thiols, disrupting cellular functions and leading to cell death .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Substituent on Phenyl Key Features
5-(3-Chloro-4-methoxyphenyl)-2-furamide 3-Cl, 4-OCH₃ Balanced lipophilicity; potential for hydrogen bonding via methoxy group.
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide 4-Cl, 3-CH₃ (phenoxy) Increased steric bulk; diethylamino group enhances solubility in polar solvents.
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 2-Cl Sulfamoyl group introduces strong hydrogen-bonding capacity and acidity.

Key Findings :

  • The 3-chloro-4-methoxy configuration (target compound) optimizes electronic effects for enzyme interactions, as seen in crystallographic fragment screening studies .
  • 2-Chloro substitution () may reduce steric hindrance, favoring interactions with planar binding pockets.

Amide Group Modifications

The amide moiety influences target selectivity and pharmacokinetics:

Compound Name Amide Group Biological Implications
5-(3-Chloro-4-methoxyphenyl)-2-furamide Unspecified (likely primary amide) Potential for broad-spectrum bioactivity.
N-[4-(diethylamino)phenyl] derivative 4-(diethylamino)phenyl Enhanced membrane permeability due to tertiary amine.
N-(4-sulfamoylphenyl) derivative 4-sulfamoylphenyl High polarity; suitable for targeting hydrophilic enzymes.

Key Findings :

  • The diethylamino group () improves blood-brain barrier penetration, making it relevant for central nervous system targets.
  • Sulfamoyl groups () are associated with carbonic anhydrase inhibition, suggesting a niche application in enzyme modulation.

Key Findings :

  • The target compound’s chloro-methoxy-phenyl group aligns with pharmacophores in PDE inhibitors (e.g., Avanafil analogs) .
  • Metoxuron () demonstrates the agrochemical utility of the chloro-methoxy-phenyl motif but lacks the furan backbone.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP*
5-(3-Chloro-4-methoxyphenyl)-2-furamide C₁₂H₁₀ClNO₃ 279.7 (calculated) ~2.1 (est.)
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide C₂₃H₂₆ClN₂O₃ 428.9 ~3.8
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide C₁₇H₁₃ClN₂O₄S 352.8 ~1.5

*Estimated using fragment-based methods.

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-2-furamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a furan ring and is substituted with various functional groups, including a chloro group and a methoxy group on the phenyl ring, which enhance its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.

  • Molecular Formula : C18_{18}H12_{12}ClN\O
  • Molecular Weight : Approximately 307.74 g/mol
  • Structure : The compound consists of a furan ring attached to a phenyl group with chloro and methoxy substitutions.

Biological Activity Overview

Research indicates that 5-(3-chloro-4-methoxyphenyl)-2-furamide exhibits significant biological activity across various domains:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This action may be mediated through the modulation of signaling pathways associated with inflammation.

Anticancer Potential

One of the most promising aspects of 5-(3-chloro-4-methoxyphenyl)-2-furamide is its anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound may act as an inhibitor of specific enzymes involved in cancer cell growth, such as the murine double minute 2 (MDM2) protein, which is known to regulate tumor suppressor p53.

The exact mechanism by which 5-(3-chloro-4-methoxyphenyl)-2-furamide exerts its biological effects is still under investigation. However, initial findings suggest that it interacts with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It could bind to receptors that modulate cellular responses related to inflammation and cancer proliferation.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study tested 5-(3-chloro-4-methoxyphenyl)-2-furamide against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial potential .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that the compound reduced the levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures by approximately 50% at a concentration of 10 µM .
  • Anticancer Activity :
    • A recent study evaluated the compound's effects on human breast cancer cell line MCF-7, revealing an IC50 value of 15 µM after 48 hours of treatment, suggesting potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(3-Chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamideStructureAnticancer, Antimicrobial
N-(4-butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamideStructureAnti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.